3-(2,4-Dichlorophenyl)-7-(diethylamino)coumarin
Description
Properties
IUPAC Name |
3-(2,4-dichlorophenyl)-7-(diethylamino)chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2NO2/c1-3-22(4-2)14-7-5-12-9-16(19(23)24-18(12)11-14)15-8-6-13(20)10-17(15)21/h5-11H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNFPHCVWLTZYKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichlorophenyl)-7-(diethylamino)coumarin typically involves the condensation of 2,4-dichlorobenzaldehyde with diethylaminoethyl acetate in the presence of a base, followed by cyclization to form the coumarin ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dichlorophenyl)-7-(diethylamino)coumarin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted coumarins, dihydrocoumarins, and quinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Fluorescence Sensing Applications
Fluorescent Probes for Detection of Analytes
The compound is utilized as a fluorescent probe in the detection of various analytes, including hypochlorite ions. A study demonstrated a fluorescence quenching-based mechanism for determining hypochlorite using derivatives of 7-diethylaminocoumarin. The presence of electron-withdrawing groups enhances the sensitivity of the probe, making it suitable for environmental monitoring and biochemical assays .
Table 1: Fluorescence Properties of 3-(2,4-Dichlorophenyl)-7-(diethylamino)coumarin Derivatives
| Compound Name | λmax (nm) | λem (nm) | Solvent |
|---|---|---|---|
| This compound | 369 | 441 | Methanol |
| 7-diethylaminocoumarin-3-carboxylic acid | 365 | 430 | Acetate buffer |
Biological Assays
Cellular Imaging and Tracking
The compound's fluorescent properties make it an excellent candidate for cellular imaging. Its ability to penetrate cell membranes allows for real-time tracking of cellular processes. For instance, it has been used to visualize cellular responses to oxidative stress by monitoring changes in fluorescence intensity upon exposure to reactive oxygen species .
Case Study: Cellular Response to Oxidative Stress
In a study involving human cell lines, researchers employed this compound to assess oxidative stress levels. The results indicated a significant increase in fluorescence intensity correlated with elevated levels of reactive oxygen species, demonstrating its potential as a biomarker for oxidative stress in living cells.
Mechanism of Action
The mechanism of action of 3-(2,4-Dichlorophenyl)-7-(diethylamino)coumarin involves its interaction with specific molecular targets and pathways. The dichlorophenyl group enhances its binding affinity to certain enzymes and receptors, while the diethylamino group modulates its solubility and cellular uptake. The compound can inhibit enzyme activity, disrupt cellular processes, and induce apoptosis in cancer cells through various biochemical pathways.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Key structural analogs differ primarily in substituents at positions 3 and 7, which dictate their physicochemical and biological properties:
*Estimated based on similar compounds.
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : The 2,4-dichlorophenyl group (strong electron-withdrawing) in the target compound contrasts with benzothiazolyl (moderate electron-withdrawing) or acetyl (weak electron-withdrawing) groups, affecting absorption/emission wavelengths and redox properties .
Quantitative Structure-Activity Relationship (QSAR) Insights
CoMFA/CoMSIA models () highlight:
- Steric Contributions : 72.6% in CoMFA, critical for bulky 3-substituents like dichlorophenyl .
- Electrostatic Contributions : 33.4% in CoMSIA, favoring electron-withdrawing groups for enhanced binding .
- The dichlorophenyl group’s steric and electronic profile may optimize bioactivity compared to acetyl or benzimidazolyl groups .
Biological Activity
3-(2,4-Dichlorophenyl)-7-(diethylamino)coumarin is a compound of interest due to its diverse biological activities, particularly in the fields of fluorescence, anticancer properties, and antioxidant effects. This article provides a detailed overview of its biological activity based on recent research findings.
Chemical Structure and Properties
The compound features a coumarin backbone with a diethylamino group at the 7-position and a dichlorophenyl substituent at the 3-position. This structure contributes to its unique chemical properties, enhancing both solubility and fluorescence.
Fluorescence Properties
The fluorescence of coumarin derivatives is a significant aspect of their biological activity. Studies indicate that the presence of the diethylamino group enhances the fluorescence intensity, making it suitable for applications as a fluorescent probe in biochemical assays. The compound's ability to undergo fluorescence quenching has been utilized in detecting hypochlorite ions, showcasing its potential as a sensor in various analytical applications .
Anticancer Activity
Research has demonstrated that this compound exhibits notable anticancer properties. It acts as a microtubule inhibitor, causing cell cycle arrest in cancer cells. Specifically, studies show that this compound can induce apoptotic cell death in multidrug-resistant (MDR) cancer cells at low concentrations (IC50 values ranging from 44.8 nM to 475.2 nM), while normal fibroblast cells exhibit higher resistance (IC50 approximately 7.9 μM) .
Table 1: Anticancer Activity of this compound
| Cell Type | IC50 (nM) | Mechanism of Action |
|---|---|---|
| Multidrug-resistant cells | 44.8 - 475.2 | Microtubule destabilization and apoptosis |
| Normal fibroblasts | ~7900 | Less sensitive to treatment |
Antioxidant Properties
The antioxidant activity of coumarin derivatives is widely recognized. Studies indicate that compounds similar to this compound demonstrate significant radical-scavenging abilities. The structure's effectiveness in scavenging free radicals has been evaluated using assays like DPPH, where variations in substituents affect the overall antioxidant capacity .
Table 2: Antioxidant Activity Comparison
| Compound | Radical Scavenging Activity (%) at 100 μM |
|---|---|
| This compound | TBD |
| Reference compound (e.g., Trolox) | High |
Case Studies and Research Findings
Recent research has highlighted the potential of coumarins in treating various conditions due to their multifaceted biological activities:
- Microtubule Inhibition : A study confirmed that derivatives like 7-diethylamino-3(2'-benzoxazolyl)-coumarin effectively inhibit microtubule formation, which is critical for cancer cell proliferation .
- Inflammatory Disorders : Coumarins have been shown to possess anti-inflammatory properties by modulating inflammatory pathways, making them candidates for treating chronic inflammatory conditions .
- Antimicrobial Activity : Coumarins exhibit antimicrobial properties against various pathogens, enhancing their applicability in pharmaceutical formulations aimed at combating infections .
Q & A
Q. What are the established synthetic routes for 3-(2,4-Dichlorophenyl)-7-(diethylamino)coumarin, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves Pechmann or Perkin condensation reactions. For example, 7-(diethylamino)coumarin derivatives are synthesized via condensation of 4-(diethylamino)salicylaldehyde with ethyl cyanoacetate under acidic conditions, followed by halogenation or Suzuki coupling to introduce the 2,4-dichlorophenyl group . Optimization includes controlling reaction time, temperature (e.g., 50–80°C), and catalyst choice (e.g., zinc chloride or POCl₃). Column chromatography over silica gel (CC (SiO₂)) is recommended for purification to achieve >95% purity .
Q. How can structural characterization of this coumarin derivative be performed to confirm its identity and purity?
Key methods include:
- NMR spectroscopy : H and C NMR to verify substituent positions (e.g., diethylamino protons at δ 1.2–3.5 ppm, aromatic protons for dichlorophenyl at δ 7.0–8.0 ppm) .
- HRMS : To confirm molecular weight (e.g., [M+H] expected for C₁₉H₁₆Cl₂N₂O₂: 397.06) .
- XRD : For crystalline structure analysis, particularly after annealing (e.g., nanocrystalline films with 30–45 nm grain sizes) .
Q. What are the primary biological or pharmacological applications of this compound in current research?
This coumarin derivative exhibits fluorescence properties, making it suitable as a probe for enzyme activity detection (e.g., hydrolases) or cellular imaging . Its dichlorophenyl group enhances lipophilicity, potentially improving membrane permeability in drug delivery studies .
Advanced Research Questions
Q. How do substituents like the 2,4-dichlorophenyl group influence the photophysical properties of 7-(diethylamino)coumarin derivatives?
The electron-withdrawing Cl groups on the phenyl ring enhance intramolecular charge transfer (ICT), leading to a red shift in absorption/emission spectra. Computational studies (TDDFT) show that substituents at the 3-position alter the HOMO-LUMO gap, affecting Stokes shift (e.g., ~100 nm for dichlorophenyl derivatives) . Annealing thin films at 150–200°C further improves fluorescence quantum yield by reducing structural defects .
Q. What computational methods are employed to predict the reactivity and stability of this compound in biological systems?
- DFT calculations : To map electrostatic potential surfaces and predict sites for electrophilic/nucleophilic attacks .
- Molecular docking : To assess interactions with target enzymes (e.g., binding affinity to HMG-CoA reductase via hydrogen bonding with the dichlorophenyl group) .
- ADMET prediction : LogP values (~3.5) and polar surface area (~60 Ų) indicate moderate blood-brain barrier permeability .
Q. How can contradictions in biological activity data (e.g., IC₅₀ variability) be resolved for this compound?
Variability may arise from:
- Solvent effects : Polar solvents stabilize tautomeric forms, altering bioactivity .
- Assay conditions : pH-dependent fluorescence (e.g., pKa ~7.4 for the diethylamino group) affects enzyme inhibition measurements .
- Sample purity : Trace impurities from incomplete Suzuki coupling can skew results; validate via HPLC (>99% purity) .
Q. What advanced material science applications exist for nanocrystalline forms of this coumarin derivative?
Nanocrystalline thin films (30–45 nm grain size) exhibit enhanced optoelectronic properties, such as high refractive index (~1.8) and low optical bandgap (~2.5 eV), suitable for organic LEDs or photovoltaic devices. Annealing at 200°C improves crystallinity, as shown by AFM and XRD .
Methodological Notes
- Synthesis : Prioritize microwave-assisted methods for faster reaction times and higher yields .
- Characterization : Combine FTIR and fluorescence spectroscopy to correlate molecular vibrations with emission profiles .
- Biological assays : Use fluorogenic substrates (e.g., AMC-based) for real-time enzyme activity monitoring .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
